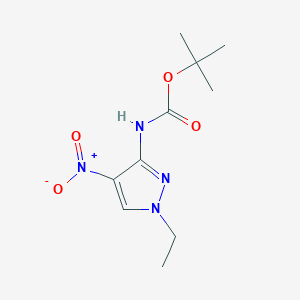

tert-butyl (1-ethyl-4-nitro-1H-pyrazol-3-yl)carbamate

説明

特性

IUPAC Name |

tert-butyl N-(1-ethyl-4-nitropyrazol-3-yl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4O4/c1-5-13-6-7(14(16)17)8(12-13)11-9(15)18-10(2,3)4/h6H,5H2,1-4H3,(H,11,12,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUCPJCWBXHBZGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)NC(=O)OC(C)(C)C)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Applications of tert-Butyl (1-ethyl-4-nitro-1H-pyrazol-3-yl)carbamate in Drug Discovery

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

In the landscape of modern medicinal chemistry, the pyrazole ring represents a privileged pharmacophore, ubiquitous in FDA-approved therapeutics ranging from COX-2 inhibitors to advanced kinase inhibitors. Among the vast array of pyrazole building blocks, tert-butyl (1-ethyl-4-nitro-1H-pyrazol-3-yl)carbamate (CAS: 2023003-06-5) [1] stands out as a highly specialized, polyfunctional intermediate. This whitepaper elucidates the structural rationale, mechanistic derivatization pathways, and self-validating experimental protocols required to effectively utilize this compound in the synthesis of complex fused-heterocyclic scaffolds, such as pyrazolo[3,4-b]pyrazines and pyrazolo[4,3-d]pyrimidines [2].

Physicochemical Profiling & Structural Rationale

The strategic value of tert-butyl (1-ethyl-4-nitro-1H-pyrazol-3-yl)carbamate lies in its precise substitution pattern, which offers orthogonal reactivity and optimized physicochemical properties for drug design.

-

N1-Ethyl Substitution: Unlike a simple methyl group, the N1-ethyl moiety slightly increases the lipophilicity (LogP) of the resulting scaffold. In the context of kinase inhibitors, this ethyl group often occupies the hydrophobic specificity pocket adjacent to the ATP-binding site, enhancing target affinity and improving cellular membrane permeability.

-

C4-Nitro Group: The strongly electron-withdrawing nitro group serves a dual purpose. First, it deactivates the pyrazole core during early-stage synthesis, preventing unwanted electrophilic aromatic substitution at the C5 position. Second, it acts as a masked amine, ready to be unveiled via reduction to facilitate cyclocondensation.

-

C3-Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group provides an orthogonal protection strategy. It remains completely stable under the neutral reductive conditions used to convert the C4-nitro group to an amine, allowing for the stepwise, chemoselective functionalization of the adjacent nitrogen atoms.

Quantitative Data Summary

| Property | Value |

| Chemical Name | tert-butyl (1-ethyl-4-nitro-1H-pyrazol-3-yl)carbamate |

| CAS Registry Number | 2023003-06-5 |

| Molecular Formula | C10H16N4O4 |

| Molecular Weight | 256.26 g/mol |

| Exact Mass | 256.1172 Da |

| Core Scaffold | 1H-Pyrazole |

| Key Functional Groups | N1-Ethyl, C3-NHBoc, C4-Nitro |

Mechanistic Derivatization Pathway

The primary utility of this building block is its conversion into a 1-ethyl-1H-pyrazole-3,4-diamine core. This diamine is a critical precursor for synthesizing fused bicyclic systems [3]. The causality of the reaction sequence is dictated by electronic effects: the nitro group must be reduced first. Attempting to deprotect the Boc group prior to nitro reduction often leads to poor yields, as the highly electron-deficient C4-nitro-C3-amine pyrazole is prone to decomposition and oxidative dimerization.

Fig 1: Synthetic derivatization pathway of the pyrazole building block into a kinase inhibitor.

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that robust chemical development relies on self-validating systems—protocols where the physical phenomena of the reaction intrinsically report on its progress, backed by orthogonal analytical confirmation.

Protocol A: Catalytic Hydrogenation of the C4-Nitro Group

Mechanistic Causality: The heterogeneous Palladium on Carbon (Pd/C) catalyst adsorbs H₂ gas, dissociating it into atomic hydrogen. The nitro group coordinates to the electron-rich catalyst surface and undergoes a stepwise reduction (nitroso → hydroxylamine → amine). Methanol is selected as the solvent due to its high hydrogen solubility and ability to stabilize the polar intermediates.

Fig 2: Self-validating experimental workflow for the catalytic hydrogenation of the nitro group.

Step-by-Step Methodology:

-

Preparation: Charge a flame-dried round-bottom flask with tert-butyl (1-ethyl-4-nitro-1H-pyrazol-3-yl)carbamate (1.0 eq) and anhydrous methanol (0.2 M).

-

Inerting (Critical Safety Step): Purge the solution with Argon for 10 minutes. Causality: Pd/C is highly pyrophoric in the presence of methanol vapors and oxygen.

-

Catalyst Addition: Carefully add 10% Pd/C (0.1 eq by weight). Seal the flask with a septum.

-

Hydrogen Introduction: Evacuate the flask under mild vacuum and backfill with H₂ gas via a balloon. Repeat this cycle three times to ensure complete displacement of Argon.

-

Reaction: Stir vigorously at room temperature for 4-6 hours.

-

Self-Validation Checkpoint: The reaction is self-validating via hydrogen uptake (deflation of the balloon). Analytically, LC-MS must show the complete disappearance of the starting material (m/z 257 [M+H]⁺) and the emergence of the product mass (m/z 227 [M+H]⁺). Visually, the solution often shifts from a pale yellow to colorless as the chromophoric nitro group is reduced.

-

Workup: Filter the suspension through a pad of Celite. Causality: Celite traps the fine Pd particulates, preventing them from bleeding through standard filter paper and igniting upon drying. Concentrate the filtrate in vacuo to yield tert-butyl (4-amino-1-ethyl-1H-pyrazol-3-yl)carbamate.

Protocol B: Acidic Boc Deprotection

Mechanistic Causality: Trifluoroacetic acid (TFA) protonates the carbamate oxygen. The driving force of the reaction is the expulsion of the highly stable tert-butyl carbocation (which subsequently loses a proton to form isobutylene gas) and a carbamic acid intermediate that spontaneously decarboxylates to yield the free amine.

Step-by-Step Methodology:

-

Preparation: Dissolve the intermediate from Protocol A in anhydrous Dichloromethane (DCM) to achieve a 0.5 M solution.

-

Acid Addition: Cool the mixture to 0 °C. Dropwise, add TFA (10.0 eq).

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2 hours.

-

Self-Validation Checkpoint: The reaction physically self-validates through the visible effervescence of CO₂ and isobutylene gases. Completion is confirmed via ¹H NMR: the intense 9-proton singlet at ~1.4 ppm (corresponding to the tert-butyl group) must completely disappear.

-

Workup: Concentrate the mixture under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA, yielding 1-ethyl-1H-pyrazole-3,4-diamine as a TFA salt, ready for immediate cyclization.

Applications in Targeted Therapeutics

The resulting 1-ethyl-1H-pyrazole-3,4-diamine is a highly nucleophilic species that readily undergoes cyclocondensation with 1,2-dicarbonyl compounds or ortho-esters. This transforms the monocyclic pyrazole into fused systems like pyrazolo[3,4-b]pyrazines . Historically, pyrazolo[3,4-b]pyrazine derivatives have demonstrated profound bioactivity, exhibiting potent antifungal, antiparasitic, and antitumor properties [2]. In modern oncology, these scaffolds are frequently utilized as ATP-competitive kinase inhibitors, where the N1-ethyl group anchors the molecule in the hydrophobic pocket of the kinase hinge region, while the newly formed pyrazine nitrogens participate in critical hydrogen-bonding interactions with the protein backbone.

References

A Comprehensive Guide to the Synthesis of tert-butyl (1-ethyl-4-nitro-1H-pyrazol-3-yl)carbamate

This technical guide provides a detailed and scientifically grounded pathway for the synthesis of tert-butyl (1-ethyl-4-nitro-1H-pyrazol-3-yl)carbamate, a key intermediate in the development of various pharmacologically active compounds. The presented synthesis is structured to ensure reproducibility and high purity of the final product, with each step supported by mechanistic insights and established protocols from peer-reviewed literature.

Introduction: Strategic Importance of the Target Molecule

Substituted pyrazoles are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities. The title compound, tert-butyl (1-ethyl-4-nitro-1H-pyrazol-3-yl)carbamate, serves as a versatile building block. The presence of the nitro group allows for further functionalization, such as reduction to an amine, which can then be used to introduce a variety of substituents. The Boc-protecting group provides a stable yet readily cleavable handle on the 3-amino group, enabling selective reactions at other positions of the pyrazole ring. This guide will detail a robust two-step synthesis commencing from the readily accessible 3-amino-1-ethyl-1H-pyrazole.

Overall Synthetic Strategy

The synthesis of tert-butyl (1-ethyl-4-nitro-1H-pyrazol-3-yl)carbamate is efficiently achieved in two sequential steps:

-

Protection of the 3-amino group: The synthesis begins with the protection of the amino group of 3-amino-1-ethyl-1H-pyrazole using di-tert-butyl dicarbonate (Boc₂O). This step is crucial to prevent unwanted side reactions during the subsequent nitration.

-

Regioselective Nitration: The protected pyrazole is then subjected to electrophilic nitration to introduce a nitro group at the 4-position of the pyrazole ring. The regioselectivity of this reaction is a key aspect that will be discussed in detail.

Figure 1: Overall synthetic workflow for the target molecule.

Part 1: Synthesis of the Starting Material: 3-amino-1-ethyl-1H-pyrazole

While commercially available, the synthesis of 3-amino-1-ethyl-1H-pyrazole can be achieved through the condensation of (ethoxymethylene)malononitrile with ethylhydrazine.

Experimental Protocol: Synthesis of 3-amino-1-ethyl-1H-pyrazole

-

To a solution of ethylhydrazine oxalate (1.0 eq) in ethanol, add a solution of sodium ethoxide (2.0 eq) in ethanol at 0 °C.

-

Stir the mixture for 30 minutes, then add (ethoxymethylene)malononitrile (1.0 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by column chromatography on silica gel to afford 3-amino-1-ethyl-1H-pyrazole.

Part 2: Step-wise Synthesis of tert-butyl (1-ethyl-4-nitro-1H-pyrazol-3-yl)carbamate

Step 1: Boc-Protection of 3-amino-1-ethyl-1H-pyrazole

The first step involves the protection of the exocyclic amino group of the starting pyrazole. The use of di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base is a standard and highly effective method for this transformation. The base is required to deprotonate the amino group, increasing its nucleophilicity towards the electrophilic carbonyl carbon of Boc₂O.

The reaction proceeds via a nucleophilic acyl substitution mechanism. The deprotonated amino group acts as a nucleophile, attacking one of the carbonyl carbons of the Boc anhydride. This is followed by the departure of the tert-butoxycarbonyl group as a leaving group, which subsequently decomposes to tert-butanol and carbon dioxide.

-

Dissolve 3-amino-1-ethyl-1H-pyrazole (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add a base, such as triethylamine (Et₃N, 1.2 eq) or diisopropylethylamine (DIPEA, 1.2 eq), to the solution and stir for 10-15 minutes at room temperature.

-

To this mixture, add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in the same solvent dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the progress of the reaction by TLC.

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography on silica gel to yield pure tert-butyl (1-ethyl-1H-pyrazol-3-yl)carbamate.

| Reagent/Solvent | Molar Eq. | Purpose |

| 3-amino-1-ethyl-1H-pyrazole | 1.0 | Starting Material |

| Di-tert-butyl dicarbonate (Boc₂O) | 1.1 | Protecting Group Source |

| Triethylamine (Et₃N) | 1.2 | Base to activate the amino group |

| Dichloromethane (DCM) | - | Aprotic Solvent |

Table 1: Reagents for the Boc-protection step.

Step 2: Nitration of tert-butyl (1-ethyl-1H-pyrazol-3-yl)carbamate

The second and final step is the regioselective nitration of the Boc-protected pyrazole. The nitration of pyrazoles is a classic example of electrophilic aromatic substitution. The choice of nitrating agent and reaction conditions is critical to achieve the desired regioselectivity and avoid side reactions. A mixture of nitric acid and sulfuric acid is a common and effective nitrating agent. Sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active electrophile in this reaction.

The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. The directing effect of the substituents on the ring governs the position of nitration. The N-ethyl group at position 1 and the Boc-protected amino group at position 3 are both activating and ortho-, para-directing. However, due to steric hindrance from the bulky Boc-group, the electrophilic attack of the nitronium ion is favored at the less hindered C4 position.

Figure 2: Simplified mechanism of electrophilic nitration of pyrazole.

-

To a stirred solution of concentrated sulfuric acid, cool the flask to 0-5 °C in an ice-salt bath.

-

Slowly add tert-butyl (1-ethyl-1H-pyrazol-3-yl)carbamate (1.0 eq) portion-wise, ensuring the temperature does not exceed 10 °C.

-

To this solution, add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid dropwise, maintaining the temperature below 5 °C.

-

After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours.

-

Monitor the reaction by TLC or HPLC.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

The precipitated solid is collected by filtration, washed with cold water until the washings are neutral, and then dried under vacuum.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the final product, tert-butyl (1-ethyl-4-nitro-1H-pyrazol-3-yl)carbamate, as a solid.

| Reagent/Solvent | Molar Eq. | Purpose |

| Boc-protected pyrazole | 1.0 | Substrate |

| Concentrated Nitric Acid | 1.1 | Nitrating Agent |

| Concentrated Sulfuric Acid | - | Catalyst and Solvent |

Table 2: Reagents for the Nitration step.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques, including:

-

¹H NMR and ¹³C NMR: To confirm the structure and the position of the nitro group.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

Melting Point: To assess the purity of the product.

Safety Considerations

-

Concentrated nitric acid and sulfuric acid are highly corrosive and strong oxidizing agents. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

The nitration reaction is exothermic and requires careful temperature control to prevent runaway reactions.

-

Always add acid to water, never the other way around, when preparing aqueous solutions. When quenching the reaction, pour the acid mixture slowly onto ice.

Conclusion

The described two-step synthesis provides a reliable and efficient method for the preparation of tert-butyl (1-ethyl-4-nitro-1H-pyrazol-3-yl)carbamate. The protocol is based on well-established chemical transformations and offers good yields and high purity of the final product. The mechanistic insights provided should aid researchers in troubleshooting and adapting this procedure for the synthesis of related compounds.

References

-

Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. This textbook provides a comprehensive overview of the chemistry of heterocyclic compounds, including the electrophilic substitution reactions of pyrazoles. URL: [Link]

Technical Whitepaper: Physicochemical Profiling and High-Resolution Mass Spectrometry of tert-Butyl (1-ethyl-4-nitro-1H-pyrazol-3-yl)carbamate

Executive Summary

Functionalized pyrazoles are privileged scaffolds in modern medicinal chemistry, frequently serving as the core pharmacophore in anti-inflammatory, analgesic, and antineoplastic agents. Among these, tert-butyl (1-ethyl-4-nitro-1H-pyrazol-3-yl)carbamate represents a highly versatile, orthogonally protected building block. For drug development professionals and analytical chemists, the precise characterization of this precursor is paramount. This whitepaper establishes the physicochemical profile of the compound, details the critical distinction between its average molecular weight and monoisotopic exact mass, and provides a self-validating Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) protocol for its empirical verification.

Structural and Physicochemical Profiling

Before integrating a building block into a synthetic pipeline, its quantitative parameters must be rigorously defined. The compound, registered under CAS 2023003-06-5 ()[1], features a pyrazole core substituted with an N1-ethyl group, a C4-nitro group, and a C3-tert-butyloxycarbonyl (Boc) protected amine.

Below is the consolidated physicochemical data required for both stoichiometric calculations and mass spectrometric analysis:

| Parameter | Value |

| Chemical Name | tert-butyl (1-ethyl-4-nitro-1H-pyrazol-3-yl)carbamate |

| CAS Registry Number | 2023003-06-5 |

| Molecular Formula | C₁₀H₁₆N₄O₄ |

| Average Molecular Weight | 256.26 g/mol |

| Monoisotopic Exact Mass | 256.1172 Da |

| Calculated[M+H]⁺ | 257.1244 m/z |

| Calculated[M+Na]⁺ | 279.1069 m/z |

Analytical Rationale: Molecular Weight vs. Monoisotopic Exact Mass

A common pitfall in early-stage analytical workflows is the conflation of average molecular weight with exact mass. Understanding the causality behind their divergence is critical for accurate instrument calibration and data interpretation ()[2].

-

Average Molecular Weight (256.26 g/mol ): This value is calculated using the standard atomic weights of the elements, which account for the natural terrestrial abundance of all isotopes (e.g., ~1.1% for ¹³C). This metric is exclusively used for macroscopic laboratory operations, such as calculating molarity or synthetic stoichiometry.

-

Monoisotopic Exact Mass (256.117156 Da): This is calculated by summing the masses of the most abundant, stable isotope for each element: ¹²C (12.000000 Da), ¹H (1.007825 Da), ¹⁴N (14.003074 Da), and ¹⁶O (15.994915 Da).

The Causality in HRMS: High-resolution instruments, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap analyzers, do not measure an "average" mass. They physically resolve the isotopic envelope into distinct peaks. The primary peak (A₀) corresponds strictly to molecules containing only ¹²C, ¹H, ¹⁴N, and ¹⁶O. Therefore, targeting the average molecular weight in an HRMS workflow will result in a failure to identify the compound. The exact mass must be used to calculate the expected mass-to-charge ratio (m/z) to within a mass error of < 5 parts-per-million (ppm), allowing analysts to definitively rule out isobaric interferences.

Experimental Methodology: LC-HRMS Validation Protocol

To empirically validate the exact mass of tert-butyl (1-ethyl-4-nitro-1H-pyrazol-3-yl)carbamate, a robust, self-validating LC-HRMS protocol is required. The following methodology ensures high mass accuracy while actively controlling for false positives.

Step-by-Step Protocol

Step 1: Matrix Control and Sample Preparation

-

Action: Dissolve the analyte in LC-MS grade methanol to form a 1 mg/mL stock. Dilute to a working concentration of 1 µg/mL in 50:50 Methanol:Water containing 0.1% Formic Acid.

-

Causality & Validation: Formic acid acts as an ionization enhancer, providing abundant protons to drive the formation of [M+H]⁺ ions. Self-Validating Mechanism: A matrix blank (solvent only) must be injected immediately prior to the sample. This establishes baseline noise and definitively rules out column carryover from previous runs.

Step 2: Chromatographic Separation

-

Action: Inject 2 µL onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size). Elute using a linear gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes.

-

Causality: The highly hydrophobic tert-butyl group ensures strong retention on the non-polar C18 stationary phase. The rapid gradient elution sharpens the chromatographic peak, minimizing co-elution with potential synthetic impurities and reducing ion suppression in the source.

Step 3: ESI-QTOF-MS Acquisition with Lock-Mass Correction

-

Action: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Continuously infuse a lock-mass reference (e.g., Leucine Enkephalin, exact mass [M+H]⁺ = 556.2771 m/z) via an independent reference sprayer.

-

Causality & Validation: Thermal fluctuations in the TOF flight tube can cause mass drift. Self-Validating Mechanism: The lock-mass provides a known, constant m/z signal. The acquisition software uses this signal to continuously recalibrate the mass axis in real-time, ensuring the mass accuracy of the analyte remains below 2 ppm.

Step 4: Data Processing and Isotopic Pattern Matching

-

Action: Extract the ion chromatogram (EIC) at m/z 257.1244 ± 0.005 Da.

-

Causality: Confirming the exact mass alone is insufficient for structural validation. The analyst must compare the empirical isotopic distribution (the relative abundance of the M, M+1, and M+2 peaks) against the theoretical model for C₁₀H₁₆N₄O₄. A match score >95% validates the elemental composition.

Fig 1. LC-HRMS workflow for exact mass determination with self-validating lock-mass correction.

Synthetic Utility and Orthogonal Deprotection

Beyond analytical characterization, understanding the structural logic of tert-butyl (1-ethyl-4-nitro-1H-pyrazol-3-yl)carbamate is essential for drug design. Pyrazole derivatives are well-documented for their diverse biological activities, including analgesic and antitumor properties ()[3]. This specific molecule serves as a highly versatile, orthogonally protected precursor.

The strategic value of this compound lies in its dual functional handles:

-

The C3-Carbamate (Boc-protected amine): The tert-butyloxycarbonyl (Boc) group is completely stable to catalytic hydrogenation and basic conditions, but it is highly labile under acidic conditions (e.g., Trifluoroacetic acid in Dichloromethane).

-

The C4-Nitro Group: The nitro moiety acts as a masked primary amine. It is entirely stable to the acidic conditions used for Boc deprotection, but it can be readily reduced to an amine via catalytic hydrogenation using 5% Pd/C and H₂ gas ()[3].

The Causality of Orthogonality: This distinct reactivity profile allows synthetic chemists to selectively unmask either the C3 or C4 position. By doing so, they can perform regioselective functionalizations—such as sequential amide couplings—without the risk of cross-reactivity or the need for complex separation of structural isomers.

Fig 2. Orthogonal synthetic utility showing selective Boc deprotection and nitro reduction.

Conclusion

The precise characterization of tert-butyl (1-ethyl-4-nitro-1H-pyrazol-3-yl)carbamate requires a strict adherence to exact mass principles rather than average molecular weight. By utilizing a self-validating LC-HRMS protocol equipped with real-time lock-mass correction, researchers can confidently verify the identity and purity of this compound. Once validated, its orthogonal protection scheme makes it an invaluable asset in the synthesis of complex, pyrazole-based active pharmaceutical ingredients.

References

-

tert-Butyl (1-methyl-1H-pyrazol-4-yl)carbamate - Computed Properties & Exact Mass Source: PubChem, National Institutes of Health (NIH) URL:[Link]

-

Synthesis of Some 1,3-Dimethyl-6-substituted-1H-pyrazolo[3,4-b]pyrazin-5(4H)-ones Source: Verlag der Zeitschrift für Naturforschung URL:[Link]

Sources

CAS registry number search for tert-butyl (1-ethyl-4-nitro-1H-pyrazol-3-yl)carbamate

Technical Whitepaper: Synthesis, Characterization, and Utility of tert-Butyl (1-ethyl-4-nitro-1H-pyrazol-3-yl)carbamate

Executive Summary

In modern medicinal chemistry, the pyrazole core is a privileged scaffold, frequently deployed as a hinge-binding motif in kinase inhibitors and CNS-active therapeutics. The compound tert-butyl (1-ethyl-4-nitro-1H-pyrazol-3-yl)carbamate (CAS Registry Number: 2023003-06-5)[1] serves as a highly versatile, orthogonally protected building block. This whitepaper provides an in-depth mechanistic guide to its synthesis, profiling the causality behind overcoming electronic deactivation during its preparation, and outlines self-validating analytical protocols for drug development professionals.

Chemical Identity & Physicochemical Profiling

Understanding the physicochemical baseline of this building block is critical for predicting its behavior in downstream parallel synthesis and purification workflows. The presence of the lipophilic tert-butyl carbamate (Boc) and ethyl groups balances the high polarity of the nitro-pyrazole core.

Table 1: Quantitative Physicochemical Data

| Property | Value |

| Chemical Name | tert-butyl (1-ethyl-4-nitro-1H-pyrazol-3-yl)carbamate |

| CAS Registry Number | 2023003-06-5 |

| Molecular Formula | C₁₀H₁₆N₄O₄ |

| Molecular Weight | 256.26 g/mol |

| Exact Mass | 256.1172 Da |

| Hydrogen Bond Donors | 1 (Carbamate NH) |

| Hydrogen Bond Acceptors | 6 (Nitro, Carbamate, Pyrazole) |

| Topological Polar Surface Area (tPSA) | ~113.0 Ų |

| Calculated LogP (cLogP) | ~2.1 |

Retrosynthetic Analysis & Mechanistic Causality

The synthesis of this compound relies on a two-step sequence starting from commercially available 3-amino-4-nitro-1H-pyrazole. As an Application Scientist, it is crucial to understand the why behind the reaction conditions, as standard aliphatic protocols will fail on this highly functionalized heterocycle.

A. Regioselectivity of Pyrazole Alkylation The starting material, 3-amino-4-nitro-1H-pyrazole, exists as a tautomeric mixture. Alkylation with ethyl iodide in the presence of a base proceeds via the pyrazolide anion. The N1 position is less sterically hindered than the N2 position (which is adjacent to the exocyclic C3-amine). Furthermore, the strong electron-withdrawing effect of the C4-nitro group directs the electrophilic attack predominantly to N1. This ensures that 1-ethyl-4-nitro-1H-pyrazol-3-amine is the major kinetic and thermodynamic product[2].

B. Overcoming Electronic Deactivation in Boc Protection Protecting the C3-amine with a Boc group is the most challenging step. The C4-nitro group is situated exactly ortho to the amine. It violently pulls electron density away from the amine via both inductive and resonance effects, delocalizing the nitrogen's lone pair into the pyrazole ring[3]. Consequently, the amine is exceptionally non-nucleophilic. Standard room-temperature Boc₂O/Triethylamine conditions will result in near-zero conversion. To overcome this massive activation energy barrier, the addition of 4-dimethylaminopyridine (DMAP) is strictly required to generate a highly reactive N-Boc-pyridinium intermediate, coupled with thermal energy (reflux) to force the carbamoylation[3].

Visualizing the Workflows

Figure 1: Two-step synthetic workflow for tert-butyl (1-ethyl-4-nitro-1H-pyrazol-3-yl)carbamate.

Figure 2: Orthogonal functionalization pathways in medicinal chemistry drug design.

Experimental Methodologies (Self-Validating Protocols)

Protocol 1: Regioselective Synthesis of 1-Ethyl-4-nitro-1H-pyrazol-3-amine Objective: Alkylate the N1 position while avoiding N2 or C3-amine alkylation.

-

Initiation: Charge a dry, round-bottom flask with 3-amino-4-nitro-1H-pyrazole (1.0 eq) and anhydrous DMF (10 volumes).

-

Deprotonation: Add anhydrous K₂CO₃ (1.5 eq) and stir the suspension at 0 °C for 15 minutes. Causality: K₂CO₃ is a mild base that generates the thermodynamic pyrazolide anion without causing ring degradation.

-

Alkylation: Add ethyl iodide (1.1 eq) dropwise to maintain the internal temperature below 5 °C, then warm to room temperature and stir for 4 hours.

-

Self-Validation Check: Monitor the reaction via TLC (EtOAc/Hexane 1:1). The reaction is complete when the starting material spot (Rf ~0.2) is entirely replaced by the less polar product spot (Rf ~0.4).

-

Workup: Quench with ice water to precipitate the product. Extract with EtOAc, wash extensively with brine to remove residual DMF, dry over Na₂SO₄, and concentrate. Purify via flash chromatography to isolate the pure N1 isomer.

Protocol 2: Synthesis of tert-Butyl (1-ethyl-4-nitro-1H-pyrazol-3-yl)carbamate Objective: Force the carbamoylation of a highly deactivated, electron-poor amine.

-

Initiation: Dissolve 1-ethyl-4-nitro-1H-pyrazol-3-amine (1.0 eq) in anhydrous THF (10 volumes) under an inert N₂ atmosphere.

-

Activation: Add Di-tert-butyl dicarbonate (Boc₂O, 2.5 eq), Triethylamine (TEA, 2.0 eq), and a catalytic amount of DMAP (0.2 eq).

-

Thermal Drive: Heat the reaction mixture to a gentle reflux (65 °C) for 12–18 hours. Causality: The thermal energy combined with the DMAP catalyst is mandatory to overcome the resonance-stabilized deactivation caused by the nitro group[3].

-

Self-Validation Check: Monitor by LC-MS. The protocol is validated when the ESI+ trace shows the complete disappearance of the m/z 157 peak (starting amine) and the dominant appearance of the m/z 257 [M+H]⁺ peak (Boc-protected product).

-

Workup: Cool to room temperature, quench with saturated aqueous NH₄Cl, and extract with DCM. Wash the organic layer with 0.1 M HCl to selectively remove DMAP and TEA. Dry over MgSO₄, concentrate, and recrystallize from MTBE/Heptane.

Strategic Utility in Medicinal Chemistry

The true value of CAS 2023003-06-5 lies in its orthogonal reactivity (as visualized in Figure 2). The Boc group can be cleanly removed under acidic conditions (e.g., TFA in DCM) without affecting the nitro group, freeing the amine for subsequent coupling. Conversely, the nitro group can be selectively reduced using catalytic hydrogenation (Pd/C, H₂) to yield an electron-rich 4-amino pyrazole while the Boc group remains perfectly intact[4][5]. This allows medicinal chemists to sequentially build complex urea, amide, or reverse-amide linkages at the C4 position while keeping the C3 position protected, a critical strategy in synthesizing highly selective ATP-competitive kinase inhibitors.

References

-

Title: CAS No. 1396880-32-2 / 2023003-06-5 Database Entry | Chemsrc Source: Chemsrc Chemical Database URL: [Link]

-

Title: Pyrazoles: Synthesis and Applications Overview Source: Scribd Scientific Repository URL: [Link]

Sources

Thermodynamic Stability of Boc-Protected Nitro-Pyrazoles: A Mechanistic and Practical Guide for Drug Development

Executive Summary

In modern drug discovery, the pyrazole scaffold is a privileged pharmacophore. However, functionalizing this heterocycle—particularly when bearing strongly electron-withdrawing groups like a nitro moiety—presents profound synthetic challenges. The tert-butyloxycarbonyl (Boc) group is routinely employed to mask the pyrazole nitrogen during complex cross-coupling or alkylation sequences. Yet, the thermodynamic stability of the N-Boc bond in nitro-pyrazoles is notoriously fragile.

This whitepaper dissects the thermodynamic and kinetic vulnerabilities of Boc-protected nitro-pyrazoles. By bridging theoretical physical organic chemistry with field-proven bench protocols, we provide a definitive guide to managing the stability of these highly energetic intermediates[1], ensuring robust yields and scalable workflows.

Mechanistic Causality: Why the Nitro Group Destabilizes the N-Boc Bond

The thermodynamic stability of any protecting group is dictated by the energy difference between the protected ground state and the transition state leading to cleavage. In standard pyrazoles, the N-Boc group is robust. However, introducing a nitro group (e.g., at the C4 position) fundamentally alters the electronic landscape of the heterocycle.

-

Ground State Destabilization: The nitro group exerts a powerful −I (inductive) and −M (mesomeric) effect, pulling electron density away from the pyrazole ring. This increases the electrophilicity of the Boc carbonyl carbon, making it highly susceptible to nucleophilic attack.

-

Transition State Stabilization: When the N-Boc bond begins to cleave, a partial negative charge develops on the pyrazole nitrogen. The electron-withdrawing nitro group excellently stabilizes this developing pyrazolate anion. Consequently, the activation energy ( ΔG‡ ) for deprotection is drastically lowered.

-

Thermal Lability: Heating these intermediates to drive reactions to completion frequently results in the spontaneous loss of the N-Boc protecting group, leading to complex mixtures and difficult purifications[2]. Furthermore, the Boc group on electron-deficient pyrazoles is highly unstable in the presence of strong nucleophiles, such as lithium organic compounds[3].

Thermodynamic pathway of Boc deprotection in nitro-pyrazoles.

Quantitative Stability Data

To guide experimental design, it is critical to understand the half-life ( t1/2 ) of the N-Boc bond under various standard reaction conditions. The table below summarizes the kinetic degradation of 1-Boc-4-nitro-1H-pyrazole compared to an unsubstituted control.

| Compound | Reaction Condition | Half-life ( t1/2 ) | Primary Degradation Pathway |

| 1-Boc-1H-pyrazole | 100°C, Aqueous pH 7.4 | > 48 h | Highly Stable |

| 1-Boc-4-nitro-1H-pyrazole | 100°C, Aqueous pH 7.4 | 2.5 h | Thermal Decarboxylation |

| 1-Boc-4-nitro-1H-pyrazole | 25°C, 1M NaOH (aq) | < 10 min | Base-catalyzed Hydrolysis |

| 1-Boc-4-nitro-1H-pyrazole | 80°C, Anhydrous THF | > 24 h | Stable (Requires Anhydrous Conditions) |

Data Interpretation: The extreme lability of the Boc group under aqueous basic conditions dictates that anhydrous conditions are strictly preferred for downstream transformations, such as Suzuki-Miyaura cross-couplings, to prevent premature deprotection[4].

Self-Validating Experimental Protocols

As application scientists, we must design protocols that inherently validate their own success and prevent catastrophic intermediate loss.

Protocol 1: Synthesis of 1-Boc-4-nitro-1H-pyrazole

Causality: The nitro group drastically reduces the nucleophilicity of the pyrazole NH. Standard Boc-protection conditions (Boc 2 O, weak base) will stall. A hypernucleophilic catalyst (DMAP) is mandatory to form the highly reactive Boc-pyridinium intermediate, forcing the reaction forward.

Step-by-Step Methodology:

-

Initiation: Dissolve 4-nitro-1H-pyrazole (1.0 eq) in anhydrous dichloromethane (DCM) at 0°C under a nitrogen atmosphere.

-

Catalysis: Add 4-dimethylaminopyridine (DMAP) (0.1 eq). Self-Validation: The solution should remain clear; any precipitation indicates moisture contamination.

-

Protection: Dropwise add di-tert-butyl dicarbonate (Boc 2 O) (1.2 eq) dissolved in DCM.

-

Monitoring: Stir for 2 hours at room temperature. Monitor via TLC (Hexanes:EtOAc 7:3). The product will elute significantly faster (higher Rf ) than the highly polar starting material.

-

Anhydrous Workup (Critical): Do not wash with strong aqueous base or acid. Quench the reaction with a mild 10% aqueous citric acid solution to remove DMAP, followed by a brine wash. Dry over anhydrous Na 2 SO 4 .

-

Isolation: Concentrate under reduced pressure at a water bath temperature not exceeding 30°C to prevent thermal degradation.

Protocol 2: Thermodynamic Stability Assay (Kinetic Profiling)

Causality: Before committing a Boc-protected nitro-pyrazole to a multi-step synthesis, its stability profile in the specific reaction solvent/base matrix must be empirically mapped.

Step-by-Step Methodology:

-

Preparation: Prepare a 10 mM stock solution of 1-Boc-4-nitro-1H-pyrazole in the target solvent (e.g., THF, DMF).

-

Internal Standard: Add biphenyl (1.0 mM) as an inert internal standard for accurate LC-MS quantification.

-

Stress Induction: Introduce the planned reagents (e.g., Cs 2 CO 3 , Pd-catalysts) and heat to the target reaction temperature (e.g., 80°C).

-

Kinetic Sampling: Withdraw 50 μ L aliquots at t=0,15,30,60,120, and 240 minutes.

-

Quenching: Immediately quench each aliquot into 950 μ L of cold acetonitrile containing 0.1% formic acid to halt degradation.

-

Analysis: Analyze via HPLC-UV (254 nm). Plot the ratio of the product peak area to the internal standard peak area over time to calculate t1/2 .

Workflow for assessing the kinetic stability of Boc-protected pyrazoles.

Strategic Implications for Drug Development

When designing synthetic routes for active pharmaceutical ingredients (APIs) containing nitro-pyrazoles, the thermodynamic instability of the Boc group must be treated as a feature, not a bug.

If a downstream reaction requires harsh basic conditions or high temperatures, the Boc group will cleave. In such scenarios, chemists should consider:

-

Telescoped Sequences: Combining reduction steps and Boc deprotection into a single, telescoped sequence to streamline the process and avoid isolating unstable intermediates[1].

-

Alternative Protecting Groups: If the Boc group is too labile, switching to a more robust protecting group like Tetrahydropyran (THP) or Ethoxyethyl (EtOEt) may be necessary, though these come with their own deprotection challenges[3].

-

Strictly Anhydrous Environments: Utilizing anhydrous bases (e.g., anhydrous Cs 2 CO 3 in DMF) rather than aqueous bases during cross-coupling to suppress the hydroxide-mediated cleavage pathway[4].

By understanding the thermodynamic drivers of this instability, drug development professionals can engineer out synthetic bottlenecks, ensuring scalable and reproducible manufacturing routes.

References

- "Discovery of 2-Methyl-5-(1H-pyrazol-4-yl)

- "Novel small molecule guanidine Sigma1 inhibitors for advanced prostate cancer", PMC, URL

- "Scalable Synthesis of C5aR1 Antagonist ACT-1014-6470 via N7-Selective Reductive Amination of an Unprotected Pyrazole Starting Material and Intramolecular Urea Formation...

- "Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction", Arkat USA, URL

Sources

Predictive pKa Profiling and Experimental Validation for tert-Butyl (1-ethyl-4-nitro-1H-pyrazol-3-yl)carbamate

Document Type: Technical Whitepaper Target Audience: Synthetic Chemists, Analytical Scientists, and Drug Development Professionals

Executive Summary

In modern drug discovery, pyrazole derivatives serve as privileged scaffolds, particularly in the design of kinase inhibitors and central nervous system (CNS) therapeutics[1][2]. The compound tert-butyl (1-ethyl-4-nitro-1H-pyrazol-3-yl)carbamate (CAS No.: 2023003-06-5) is a highly functionalized building block. Understanding its physicochemical properties—specifically its acid dissociation constants (pKa)—is critical for optimizing downstream synthetic transformations, predicting chromatographic behavior, and designing effective deprotection strategies.

This whitepaper provides an in-depth theoretical prediction of the pKa values for this molecule, grounded in physical organic chemistry principles, and outlines a self-validating experimental protocol for empirical verification.

Structural Deconstruction and Electronic Causality

To accurately predict the pKa of tert-butyl (1-ethyl-4-nitro-1H-pyrazol-3-yl)carbamate, we must isolate its ionizable centers and evaluate the surrounding electronic environment.

The molecule features a 1H-pyrazole core substituted at three positions:

-

N1 Position: An ethyl group (-CH₂CH₃). This blocks the typical tautomerization of the pyrazole ring and eliminates the intrinsic pyrazole N-H acidity.

-

C3 Position: A tert-butyl carbamate (Boc-protected amine). The N-H of this carbamate is the primary acidic site.

-

C4 Position: A nitro group (-NO₂). This is a strictly electron-withdrawing group, exerting profound inductive (-I) and mesomeric (-M) effects across the conjugated pyrazole system.

The Acidity of the Carbamate N-H

Standard aliphatic Boc-protected amines exhibit pKa values in the range of 12.0 to 13.0, while aromatic Boc-amines (e.g., N-Boc-aniline) are slightly more acidic (pKa ~11.0) due to resonance delocalization into the phenyl ring[3][4].

However, in our target molecule, the carbamate nitrogen is directly attached to an electron-deficient pyrazole ring. The adjacent 4-nitro group acts as an powerful electron sink. By pulling electron density away from the C3 position, the nitro group dramatically stabilizes the conjugate base (the deprotonated carbamate anion). Consequently, the N-H bond is weakened, leading to a significant drop in pKa.

The Basicity of the Pyrazole N2

Unsubstituted pyrazole is a weak base, with the conjugate acid exhibiting a pKa of approximately 2.5. The introduction of the 4-nitro group severely depletes the electron density on the N2 lone pair. Literature data for analogous compounds, such as 4-nitropyrazole, show that the basicity drops precipitously, yielding a conjugate acid pKa of approximately -2.0[5]. While the 1-ethyl group provides a marginal electron-donating inductive effect (+I), it is vastly overpowered by the -NO₂ group.

Caption: Electronic flow demonstrating the strong inductive and mesomeric pull of the 4-nitro group.

Quantitative pKa Predictions

Based on the linear free-energy relationships (LFER) and Hammett equation principles applied to the pyrazole scaffold, the predicted thermodynamic pKa values at 25°C in aqueous media are summarized below.

Table 1: Predicted Ionization Constants for tert-butyl (1-ethyl-4-nitro-1H-pyrazol-3-yl)carbamate

| Ionizable Site | Predicted pKa (Aqueous) | Acid/Base Nature | Primary Electronic Influences | Physiological State (pH 7.4) |

| Carbamate N-H (C3) | 8.5 – 9.5 | Weakly Acidic | Strong -I/-M from 4-NO₂; -I from pyrazole | >98% Neutral |

| Pyrazole N2 | -1.5 to -2.5 | Extremely Weakly Basic | Strong -I/-M from 4-NO₂; +I from 1-Ethyl | 100% Neutral |

Note: Because the N2 basicity is negative, the molecule will not protonate under standard physiological or mild acidic conditions. It will only act as a weak acid via the carbamate N-H.

Experimental Validation Protocols

Due to the highly lipophilic nature of the tert-butyl and ethyl groups, the compound will exhibit poor aqueous solubility. Therefore, standard aqueous potentiometric titration is insufficient. A self-validating cosolvent methodology using UV-Metric Titration coupled with Yasuda-Shedlovsky Extrapolation is required to ensure scientific integrity.

Step-by-Step UV-Metric pKa Determination

The UV-metric method is ideal here because the deprotonation of the carbamate N-H will alter the electronic conjugation of the nitro-pyrazole chromophore, resulting in a measurable bathochromic (red) shift in the UV-Vis spectrum.

Phase 1: Reagent and Cosolvent Preparation

-

Prepare a stock solution of the target compound (10 mM) in HPLC-grade Methanol (MeOH).

-

Prepare a series of aqueous universal buffers (e.g., Britton-Robinson buffer) spanning pH 2.0 to 12.0.

-

Create mixed-solvent titration systems containing 20%, 30%, 40%, and 50% MeOH by volume.

Phase 2: Spectrophotometric Titration

-

Aliquot the compound stock into the mixed-solvent buffers to achieve a final analyte concentration of ~50 µM.

-

Record the UV-Vis spectra (200–400 nm) for each solution using a diode-array spectrophotometer at a constant temperature of 25.0 ± 0.1 °C.

-

Measure the exact operational pH (psH) of each mixed-solvent solution using a glass electrode calibrated with standard aqueous buffers, applying the appropriate correction factor ( δ ) for the MeOH/Water mixture.

Phase 3: Data Deconvolution and Extrapolation

-

Perform Multi-Wavelength Factor Analysis (MWFA) on the spectral data to isolate the pure spectra of the neutral and anionic species.

-

Calculate the apparent pKa (psKa) for each cosolvent ratio using the Henderson-Hasselbalch equation.

-

Self-Validation Step: Plot the psKa values against the inverse dielectric constant ( 1/ϵ ) of the respective MeOH/Water mixtures (Yasuda-Shedlovsky extrapolation). The y-intercept of this linear regression represents the true thermodynamic aqueous pKa.

Caption: Self-validating experimental workflow for determining the pKa of poorly soluble lipophilic intermediates.

Implications for Synthesis and Drug Development

Understanding the depressed pKa of the carbamate N-H (8.5–9.5) is crucial for synthetic chemists utilizing this building block:

-

Base Sensitivity: Unlike standard Boc-amines which are stable to strong bases, this compound may undergo premature deprotonation in the presence of bases like DBU or even potassium carbonate. This deprotonation generates a nucleophilic nitrogen anion that could lead to unwanted side reactions, such as N-alkylation, if electrophiles are present in the reaction mixture.

-

Boc Deprotection Kinetics: The standard removal of the Boc group requires strong acids, typically neat Trifluoroacetic Acid (TFA)[3][4]. The mechanism relies on the protonation of the carbamate carbonyl oxygen. Because the 4-nitro-pyrazole ring is highly electron-withdrawing, it decreases the electron density on the entire carbamate group, making the initial protonation step less thermodynamically favorable. Chemists should anticipate requiring longer reaction times, gentle heating, or the use of scavengers (like triisopropylsilane) to drive the deprotection to completion compared to aliphatic Boc-amines.

-

Chromatographic Behavior: During Reverse-Phase HPLC, the compound will remain entirely neutral at standard acidic mobile phases (e.g., 0.1% Formic Acid, pH ~2.7). However, if basic mobile phases are used (e.g., Ammonium Bicarbonate, pH 10), the carbamate will ionize, drastically reducing retention time and altering peak shape.

References

-

ChemBK. (n.d.). 1-(3-Methylbutyl)-4-nitropyrazole. Retrieved from[Link]

-

Master Organic Chemistry. (2018, June 07). Protecting Groups for Amines: Carbamates. Retrieved from[Link]

-

Chemistry Steps. (2023, December 22). Boc Protecting Group for Amines. Retrieved from [Link]

-

MDPI. (2018, November 24). Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. Retrieved from[Link]

-

Open Exploration Publishing. (2024, October 28). Protein kinases as therapeutic targets for Alzheimer's disease: a brief review. Retrieved from[Link]

Sources

Application Note: Boc Deprotection Protocol for tert-butyl (1-ethyl-4-nitro-1H-pyrazol-3-yl)carbamate

Introduction & Mechanistic Insights

tert-Butyl (1-ethyl-4-nitro-1H-pyrazol-3-yl)carbamate is a highly functionalized pyrazole building block. The removal of the tert-butoxycarbonyl (Boc) group is a critical step in synthesizing the corresponding free amine, 1-ethyl-4-nitro-1H-pyrazol-3-amine, which serves as a versatile intermediate in drug discovery and agrochemical development.

Causality in Experimental Design: The presence of the strongly electron-withdrawing nitro group at the C4 position fundamentally alters the electronic landscape of the pyrazole ring, dictating the choice of deprotection conditions:

-

Reduced Basicity: The resulting C3-amine is significantly less basic than standard aliphatic or un-substituted aromatic amines. This makes the free amine prone to poor partitioning during standard aqueous workups, often remaining partially in the aqueous phase.

-

Suppressed Electrophilic Aromatic Substitution: The electron-deficient nature of the nitro-pyrazole ring inherently protects it from electrophilic attack by the tert-butyl cation released during cleavage. Consequently, the addition of cation scavengers (e.g., triisopropylsilane or anisole) is generally unnecessary, streamlining the reaction mixture.

Standard acidic cleavage utilizing Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) or Hydrochloric Acid (HCl) in 1,4-Dioxane provides rapid and quantitative deprotection for pyrazole carbamates[1].

Reaction Workflow & Logical Relationships

Workflow for the acidic Boc deprotection of the nitro-pyrazole derivative.

Quantitative Method Comparison

Selecting the appropriate acid system depends heavily on the downstream application of the amine. Table 1 summarizes the operational differences between the two most robust methodologies[2][3].

Table 1: Comparison of Acidic Cleavage Systems

| Parameter | Method A (TFA / DCM) | Method B (HCl / 1,4-Dioxane) |

| Reagents | 10-20 eq TFA in DCM | 4M to 10M HCl in Dioxane |

| Reaction Time | 2 - 4 hours at RT | 1 - 2 hours at RT |

| Intermediate State | Soluble TFA salt | Precipitated HCl salt (typically) |

| Workup Complexity | Moderate (Requires aqueous neutralization) | Low (Direct filtration of the salt) |

| Scalability | High (Best for <10g scale) | Very High (Preferred for >10g scale) |

| Amine Stability | Free base may darken over time | HCl salt is bench-stable indefinitely |

Experimental Protocols

Method A: TFA-Mediated Cleavage (Free Base Isolation)

This method is ideal for small-scale synthesis where the free amine is required immediately for downstream coupling reactions[2].

Materials:

-

tert-Butyl (1-ethyl-4-nitro-1H-pyrazol-3-yl)carbamate (1.0 eq)

-

Trifluoroacetic acid (TFA, 10.0 eq)

-

Dichloromethane (DCM, anhydrous)

-

Saturated aqueous NaHCO₃

Step-by-Step Procedure:

-

Dissolution: Charge a round-bottom flask with the pyrazole carbamate and dissolve in anhydrous DCM to achieve an approximate 0.1 M concentration.

-

Cooling: Cool the solution to 0 °C using an ice-water bath. Note: Cooling mitigates the initial exothermic protonation and controls the evolution of CO₂ gas.

-

Acid Addition: Add TFA dropwise over 10 minutes. The reaction mixture may turn slightly yellow.

-

Deprotection: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 2–4 hours. Monitor reaction completion via LC-MS or TLC (UV active, ninhydrin stain).

-

Concentration: Once complete, concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA. Co-evaporate with toluene (2 × 10 mL) to azeotropically remove residual TFA traces[3].

-

Neutralization: Resuspend the crude TFA salt in EtOAc (or DCM) and slowly add saturated aqueous NaHCO₃ until the aqueous layer reaches pH 8. Caution: Vigorous effervescence will occur.

-

Extraction: Separate the layers. Extract the aqueous phase with EtOAc twice. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford 1-ethyl-4-nitro-1H-pyrazol-3-amine as a free base.

Method B: HCl-Mediated Cleavage (Hydrochloride Salt Isolation)

For electron-deficient pyrazoles, the resulting free amine can partition poorly during aqueous extraction. Method B bypasses aqueous workup by directly precipitating the amine hydrochloride salt[1].

Materials:

-

tert-Butyl (1-ethyl-4-nitro-1H-pyrazol-3-yl)carbamate (1.0 eq)

-

4M HCl in 1,4-Dioxane (10.0 eq)

-

Diethyl ether or MTBE (for trituration)

Step-by-Step Procedure:

-

Dissolution: Dissolve the starting material in a minimum volume of 1,4-dioxane or DCM.

-

Acid Addition: At RT, add 4M HCl in 1,4-dioxane in one portion.

-

Deprotection & Precipitation: Stir the mixture vigorously at RT. As the Boc group is cleaved and isobutylene/CO₂ are expelled, the highly polar 1-ethyl-4-nitro-1H-pyrazol-3-amine hydrochloride salt will typically precipitate out of the less polar solvent mixture.

-

Maturation: Continue stirring for 1–2 hours to ensure complete precipitation and reaction conversion.

-

Isolation: Filter the suspension through a sintered glass funnel. Wash the filter cake generously with cold diethyl ether or MTBE to remove any residual 1,4-dioxane and trace organic impurities.

-

Drying: Dry the solid under high vacuum at 40 °C to afford the pure hydrochloride salt. This salt can be used directly in subsequent amide coupling reactions by adding an exogenous base (e.g., DIPEA or TEA) in situ.

Analytical Characterization & Troubleshooting

-

NMR Monitoring: The most definitive proof of deprotection is the disappearance of the intense 9-proton singlet at ~1.45–1.55 ppm in the ¹H NMR spectrum (CDCl₃ or DMSO-d₆), which corresponds to the tert-butyl group.

-

Mass Spectrometry: In ESI-MS, the product will show an [M+H]⁺ peak corresponding to the free amine (Calculated exact mass for C₅H₈N₄O₂ is 156.06). The starting material often shows a characteristic [M+H-56]⁺ or[M+H-100]⁺ fragmentation pattern due to in-source loss of isobutylene and CO₂.

-

Troubleshooting Incomplete Cleavage: If the reaction stalls, do not simply heat the mixture, as this can lead to degradation of the nitro-pyrazole core. Instead, ensure the reaction is completely anhydrous prior to acid addition, or increase the equivalents of the acid.

References

-

Title: Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles Source: ACS Publications (acs.org) URL: 1

-

Title: “Photo-Rimonabant”: Synthesis and Biological Evaluation of Novel Photoswitchable Molecules Derived from Rimonabant Lead to a Highly Selective and Nanomolar “Cis-On” CB1R Antagonist - PMC Source: National Institutes of Health (nih.gov) URL: 2

-

Title: Development of Heteroaromatic Silicon Fluoride Acceptors (HetSiFAs) for 18F-Labeled Radiopharmaceuticals | Journal of Medicinal Chemistry Source: ACS Publications (acs.org) URL: 3

Sources

Application Notes and Protocols: Catalytic Hydrogenation of tert-butyl (1-ethyl-4-nitro-1H-pyrazol-3-yl)carbamate

Abstract

This document provides a comprehensive guide for the chemoselective catalytic hydrogenation of the nitro group in tert-butyl (1-ethyl-4-nitro-1H-pyrazol-3-yl)carbamate to yield the corresponding 4-amino pyrazole derivative. This transformation is a critical step in the synthesis of various biologically active molecules and pharmaceutical intermediates.[1][2] These notes detail the underlying mechanistic principles, provide a robust and optimized experimental protocol, and offer insights into process safety, optimization, and troubleshooting. The target audience for this guide includes researchers, scientists, and professionals in drug development and process chemistry.

Introduction: The Significance of Amino-Pyrazoles

Substituted amino-pyrazoles are privileged scaffolds in medicinal chemistry, forming the core of numerous compounds with diverse therapeutic applications. The reduction of a nitro-pyrazole precursor is a fundamental and efficient method for accessing this crucial amine functionality.[3] Among various reduction methods, catalytic hydrogenation using palladium on carbon (Pd/C) with molecular hydrogen (H₂) is often the preferred industrial and laboratory-scale method due to its high efficiency, clean reaction profile (producing water as the primary byproduct), and the relative ease of product isolation from the heterogeneous catalyst.[4][5]

The substrate in focus, tert-butyl (1-ethyl-4-nitro-1H-pyrazol-3-yl)carbamate, contains a tert-butoxycarbonyl (Boc) protecting group. A key challenge in this synthesis is the chemoselective reduction of the nitro group without cleaving the acid-labile Boc group.[6] The protocols outlined herein are designed to achieve this selectivity with high fidelity.

Mechanistic Considerations: The Hydrogenation Pathway

The catalytic hydrogenation of a nitroarene over a palladium surface is a complex heterogeneous process. While the exact mechanism can be debated and is subject to reaction conditions, it is generally accepted to proceed through a series of intermediates.[7][8][9]

The reaction commences with the adsorption and dissociative chemisorption of molecular hydrogen onto the active sites of the palladium catalyst. The nitro compound also adsorbs onto the catalyst surface, primarily through interaction with the nitro group.[10][11] The reduction then proceeds, likely through a "direct" pathway involving stepwise addition of hydrogen atoms, forming nitroso and hydroxylamine intermediates, which are rapidly reduced to the final amine product.[4][9][12]

Caption: Generalized direct hydrogenation pathway of a nitro group.

A critical aspect of this reaction's success is the stability of the Boc protecting group. While Boc groups are primarily known for their lability to strong acids, they can be stable under the neutral and mild conditions typically employed for Pd/C hydrogenation.[6][13] The chosen solvent system and temperature are crucial to prevent any localized acidity on the catalyst surface that could lead to deprotection.

Experimental Protocol: Synthesis of tert-butyl (4-amino-1-ethyl-1H-pyrazol-3-yl)carbamate

This protocol is optimized for a laboratory scale (1-10 g) synthesis. All operations involving hydrogen gas and pyrophoric catalysts must be conducted with strict adherence to safety protocols in a well-ventilated fume hood.[14][15][16]

Materials and Equipment

| Reagent/Material | Grade | Supplier | Notes |

| tert-butyl (1-ethyl-4-nitro-1H-pyrazol-3-yl)carbamate | ≥98% | Commercial | Starting Material |

| Palladium on Carbon (Pd/C) | 10 wt%, 50% wet | Commercial | Catalyst, handle as pyrophoric when dry.[16][17] |

| Methanol (MeOH) | Anhydrous | Commercial | Reaction Solvent |

| Ethyl Acetate (EtOAc) | ACS Grade | Commercial | Reaction Solvent / Work-up |

| Celite® (Diatomaceous earth) | --- | Commercial | Filtration Aid |

| Hydrogen (H₂) Gas | High Purity | Gas Supplier | Reducing Agent |

| Nitrogen (N₂) Gas | High Purity | Gas Supplier | Inert Gas |

| Hydrogenation Apparatus | Parr Shaker or similar autoclave | --- | Must be rated for the intended pressure.[9] |

| Filtration Funnel & Flask | Glassware | --- | For catalyst removal |

Step-by-Step Procedure

1. Reactor Preparation and Inerting: a. To a suitable high-pressure reactor vessel, add a magnetic stir bar and the starting material, tert-butyl (1-ethyl-4-nitro-1H-pyrazol-3-yl)carbamate (1.0 eq). b. Seal the reactor and purge the system thoroughly to remove all oxygen. This is a critical safety step to prevent the formation of an explosive hydrogen/oxygen mixture.[15][16] Perform a cycle of evacuating the vessel to vacuum followed by backfilling with nitrogen gas. Repeat this cycle at least three times.[15]

2. Solvent and Catalyst Addition: a. Under a positive pressure of nitrogen, add the solvent. A mixture of Methanol and Ethyl Acetate (e.g., 1:1 v/v, ~10-20 volumes relative to the substrate) is recommended. Methanol is an excellent solvent for hydrogenation, while EtOAc can help with substrate solubility. b. Carefully add the 10% Pd/C catalyst (1-5 mol% Pd relative to the substrate). The catalyst is typically supplied as a 50% water-wet paste to minimize pyrophoricity.[16][17] It should be weighed and transferred quickly. For easier handling, the catalyst can be made into a slurry in a small amount of the reaction solvent before being added to the reactor via a cannula under positive nitrogen pressure.

3. Hydrogenation Reaction: a. Seal the reactor securely. b. Pressurize the reactor with hydrogen gas to the desired pressure (typically 3-4 bar or ~50 psi). c. Begin vigorous stirring and heat the reaction to the target temperature (e.g., 25-40°C). The reaction is exothermic, and for larger scales, adequate cooling must be available to control the temperature.[14][18] d. Monitor the reaction progress by observing the hydrogen uptake from the pressure gauge.[9] The reaction is typically complete within 2-6 hours, indicated by the cessation of hydrogen consumption.

4. Work-up and Catalyst Filtration: a. Once the reaction is complete, cool the vessel to room temperature. b. Carefully vent the excess hydrogen gas and purge the reactor with nitrogen (repeat 3 times).[15] c. CAUTION: The spent catalyst is highly pyrophoric and can ignite upon contact with air, especially when dry.[16][17] Do not allow the catalyst to dry out. d. Prepare a pad of Celite® in a Büchner funnel. Pre-wet the Celite pad with a small amount of the reaction solvent. e. Under a gentle stream of nitrogen, filter the reaction mixture through the Celite pad to remove the Pd/C catalyst. f. Wash the reactor and the filter cake with additional solvent (EtOAc or MeOH) to ensure complete recovery of the product. g. Immediately quench the spent catalyst on the Celite pad with plenty of water to render it non-pyrophoric before disposal.[17]

5. Product Isolation: a. Combine the filtrate and washes. b. Remove the solvent under reduced pressure using a rotary evaporator. c. The resulting solid is typically the desired product, tert-butyl (4-amino-1-ethyl-1H-pyrazol-3-yl)carbamate, in high purity. If necessary, further purification can be achieved by recrystallization or column chromatography.

Caption: Experimental workflow for catalytic hydrogenation.

Process Optimization and Troubleshooting

Achieving a high-yielding, clean, and safe reaction requires careful control over several parameters. The following table summarizes key variables and their expected impact.

| Parameter | Range | Rationale & Impact on Outcome |

| Catalyst Loading | 1-10 mol% Pd | Higher loading: Increases reaction rate but also cost and potential for side reactions. Lower loading: More economical but may lead to slow or incomplete conversion. 5 mol% is a common starting point.[9] |

| Hydrogen Pressure | 1-10 bar (15-150 psi) | Higher pressure: Increases the concentration of dissolved hydrogen, accelerating the reaction rate.[9] For this substrate, high pressure is generally not required, and 3-4 bar is sufficient. |

| Temperature | 20-60°C | Higher temperature: Increases reaction rate but may promote side reactions or Boc-group deprotection, especially if acidic impurities are present. Room temperature to 40°C is generally optimal.[14] |

| Solvent | Alcohols (MeOH, EtOH), Esters (EtOAc), THF | The solvent choice affects substrate solubility and hydrogen availability at the catalyst surface. Protic solvents like methanol are often highly effective.[7] Co-solvents can be used to improve solubility. |

| Stirring Rate | Vigorous | Essential for ensuring good mass transfer of hydrogen gas from the headspace into the liquid phase and to the catalyst surface. Poor stirring can be a cause of slow reactions. |

Common Issues and Solutions

-

Incomplete Conversion:

-

Cause: Inactive catalyst, insufficient hydrogen, poor stirring, or catalyst poisoning.

-

Solution: Ensure the catalyst is fresh. Check for leaks in the hydrogenation apparatus. Increase stirring speed. If impurities are suspected, pre-treating the substrate solution with activated carbon may help.

-

-

Boc-Group Deprotection:

-

Cause: Presence of acidic impurities in the substrate or solvent, or excessive reaction temperature.

-

Solution: Use high-purity, anhydrous solvents. Keep the reaction temperature to the minimum required for a reasonable rate. The addition of a non-nucleophilic, hindered base (e.g., a small amount of diisopropylethylamine) can sometimes be used to scavenge trace acids, but this should be evaluated carefully.

-

-

Dehalogenation (if applicable):

-

Note: While the target molecule is not halogenated, this is a common side reaction for similar substrates.[3][19][20]

-

Cause: Standard Pd/C is highly active for hydrodehalogenation.[5][21]

-

Solution: If a similar, halogenated pyrazole were used, switching to a less active catalyst (e.g., sulfided platinum on carbon) or using catalyst modifiers can suppress this side reaction.[21]

-

Safety Considerations

Catalytic hydrogenation is a potentially hazardous operation and requires rigorous safety protocols.

-

Hydrogen Flammability: Hydrogen gas is highly flammable and forms explosive mixtures with air over a wide concentration range (4-75%). All operations must be conducted in a certified fume hood, away from ignition sources.[14][17]

-

Pyrophoric Catalyst: Palladium on carbon, particularly after use (when it is "activated" and contains adsorbed hydrogen), is pyrophoric and can ignite spontaneously upon exposure to air.[16][17] It must be kept wet with solvent or water at all times during handling and filtration.[14][16]

-

Pressure Equipment: The hydrogenation reactor must be certified for the pressures being used and inspected regularly. A blast shield should be used.[15][18]

-

Inerting: Thoroughly purging the reactor with an inert gas like nitrogen before introducing hydrogen and after the reaction is complete is a critical and non-negotiable safety step to prevent explosions.[15][16]

References

-

Studying the Mechanisms of Nitro Compounds Reduction (A-Review). Oriental Journal of Chemistry, 2019. [Link]

-

Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters, 2019. [Link]

-

Hydrogenation Reaction Safety In The Chemical Industry. Industrial Controls, 2025. [Link]

-

Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. RSC Advances, 2024. [Link]

-

A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. Medium, 2024. [Link]

-

SAFETY PRECAUTION Safety Precaution of Hydrogen. Unishivaji Ac, 2023. [Link]

-

Hydrogenation SOP. University of Pennsylvania Department of Chemistry. [Link]

-

Accepted mechanism for the hydrogenation of nitroarenes. ResearchGate. [Link]

-

Highly selective IrMo/TiO2 catalyst for hydrogenation of nitroarenes. OSTI.GOV. [Link]

-

Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source. ResearchGate. [Link]

-

Scheme 15. Nitro heteroarenes reductions by Pd/C catalyst. ResearchGate. [Link]

-

Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Molecules, 2014. [Link]

-

Enhanced selectivity of catalytic hydrogenation of halogenated nitroaromatics by interfacial effects. Nature Communications, 2024. [Link]

-

Hazards associated with laboratory scale hydrogenations. ACS Chemical Health & Safety, 2022. [Link]

-

Nitrile Reduction in the Presence of Boc-Protected Amino Groups by Catalytic Hydrogenation over Palladium-Activated Raney-Nickel. ResearchGate. [Link]

-

Nitro Reduction - Common Conditions. Organic Chemistry Data. [Link]

-

Hydrogenation of aromatic nitro-compounds of а different structure in a liquid phase. Journal of Chemical Technology and Metallurgy, 2018. [Link]

-

Selective Catalytic Hydrogenation of Nitro Groups in the Presence of Activated Heteroaryl Halides. The Journal of Organic Chemistry, 2011. [Link]

-

High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates. Organic Letters, 2021. [Link]

-

Enhanced Catalytic Performance for Hydrogenation of Substituted Nitroaromatics over Ir-Based Bimetallic Nanocatalysts. ACS Applied Materials & Interfaces, 2019. [Link]

-

Organic Carbamates in Drug Design and Medicinal Chemistry. Medicinal Research Reviews, 2017. [Link]

-

Nanocarbon-based catalysts for selective nitroaromatic hydrogenation: A mini review. Frontiers in Chemistry, 2022. [Link]

-

Chemoselective Reductions of Nitroaromatics in Water at Room Temperature. Organic Letters, 2013. [Link]

-

Size Effect in Hydrogenation of Nitroaromatics Using Support-Immobilized Atomically Precise Gold Clusters. The Journal of Physical Chemistry C, 2021. [Link]

-

Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134. Journal of Bacteriology, 2000. [Link]

-

Reduction of nitro compounds. Wikipedia. [Link]

-

Synthesis of tert-butyl 3-(2-(4-amino-3-(2-aminobenzo[d]oxazole-5-yl)-1H-pyrazole[3,4-d] pyrimidine-1-yl) ethoxy) propionate. Darcy & Roy Press, 2022. [Link]

-

Synthesis of tert-Butyl N-(2-{[({1-Methyl-5-[(triphenylmethyl)amino]-1H-pyrazol-4-yl}amino)carbonyl]amino}ethyl)carbamate. ResearchGate. [Link]

-

SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses. [Link]

-

Accelerated Process Development of Pharmaceuticals: Selective Catalytic Hydrogenations of Nitro Compounds Containing Other Functionalities. Organic Process Research & Development, 2004. [Link]

-

Protonation Sites and Dissociation Mechanisms of t-Butylcarbamates in Tandem Mass Spectrometric Assays for Newborn Screening. Journal of The American Society for Mass Spectrometry, 2013. [Link]

-

Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. Advanced Synthesis & Catalysis, 2023. [Link]

-

Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

-

Amine synthesis by nitro compound reduction. Organic Chemistry Portal. [Link]

-

A Greener Approach for the Chemoselective Boc Protection of Amines Using Sulfonated Reduced Graphene Oxide as a Catalyst. SynOpen, 2019. [Link]

-

Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C. Frontiers in Chemistry, 2019. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. drpress.org [drpress.org]

- 3. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 6. Boc-Protected Amino Groups [organic-chemistry.org]

- 7. Studying the Mechanisms of Nitro Compounds Reduction (A-Review) – Oriental Journal of Chemistry [orientjchem.org]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. osti.gov [osti.gov]

- 11. Nanocarbon-based catalysts for selective nitroaromatic hydrogenation: A mini review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00531G [pubs.rsc.org]

- 13. Chemoselective Reductions of Nitroaromatics in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Hydrogenation Reaction Safety In The Chemical Industry [industrialsafetytips.in]

- 15. njhjchem.com [njhjchem.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. chem.uci.edu [chem.uci.edu]

- 18. environmentclearance.nic.in [environmentclearance.nic.in]

- 19. Enhanced selectivity of catalytic hydrogenation of halogenated nitroaromatics by interfacial effects [ccspublishing.org.cn]

- 20. pubs.acs.org [pubs.acs.org]

- 21. pubs.acs.org [pubs.acs.org]

Application Note: Strategic Utilization of tert-Butyl (1-ethyl-4-nitro-1H-pyrazol-3-yl)carbamate in Pyrazolo[4,3-d]pyrimidine API Synthesis

Executive Summary & Strategic Overview

The development of targeted therapeutics, particularly in oncology, relies heavily on the synthesis of highly functionalized fused heterocycles. The building block tert-butyl (1-ethyl-4-nitro-1H-pyrazol-3-yl)carbamate (CAS: 2023003-06-5)[1] serves as a critical, orthogonally protected precursor for the construction of pyrazolo[4,3-d]pyrimidines .

These bicyclic systems act as privileged purine bioisosteres and have been extensively validated as potent Cyclin-Dependent Kinase (CDK) inhibitors[2][3] and Microtubule Targeting Agents (MTAs)[4]. By utilizing this specific pyrazole building block, medicinal chemists can achieve regioselective functionalization that is otherwise exceptionally difficult when working with unprotected 3,4-diaminopyrazoles.

Mechanistic Rationale: The Causality of Structural Design

As an application scientist, it is crucial to understand why this specific building block is chosen over simpler alternatives. Every functional group on this molecule serves a distinct mechanistic purpose in the API synthetic pipeline:

-

Regiocontrol via Orthogonal Protection (The C3-Boc Group): 3,4-Diaminopyrazoles possess two adjacent, highly nucleophilic amine groups. Attempting to acylate an unprotected 3,4-diamine typically results in a statistical mixture of mono- and bis-acylated products. The tert-butyloxycarbonyl (Boc) group at the C3 position acts as a masking agent. Following the reduction of the C4-nitro group, the newly formed C4-amine can be exclusively targeted by electrophiles.

-

The N1-Ethyl Substituent: In the design of kinase inhibitors (such as CDK2/A2 inhibitors), the N1-alkyl group projects into the solvent-exposed region or a specific hydrophobic pocket of the kinase active site[3]. The ethyl group provides an optimal balance of lipophilicity (LogP) and steric bulk, offering superior hydrophobic contact compared to a methyl group, while avoiding the steric clashes sometimes observed with isopropyl or larger moieties[2].

-

Nitro as a Stable Placeholder: The C4-nitro group is highly stable under various cross-coupling or alkylation conditions. It remains inert until the synthesis requires the cyclization cascade, at which point it is chemoselectively reduced.

Validated Experimental Workflows & Protocols

The following protocols detail the transformation of the building block into a pyrazolo[4,3-d]pyrimidine API core. Every step is designed as a self-validating system to ensure process integrity.

Protocol A: Chemoselective Nitro Reduction

Objective: Convert the starting material to tert-butyl (4-amino-1-ethyl-1H-pyrazol-3-yl)carbamate. Causality: The reduction must be conducted under neutral conditions. Acidic dissolving metal reductions (e.g., Zn/AcOH) will prematurely cleave the acid-sensitive C3-Boc group, ruining the orthogonal protection strategy. Therefore, catalytic hydrogenation is the method of choice.

-

Reaction Setup: Dissolve tert-butyl (1-ethyl-4-nitro-1H-pyrazol-3-yl)carbamate (1.0 eq) in anhydrous Methanol (0.2 M).

-

Catalyst Addition: Carefully add 10% Pd/C (0.1 eq by weight) under an inert argon atmosphere to prevent ignition.

-